1,2,3,4-Tetrahydro-4-phenylpyridinium chloride

Descripción

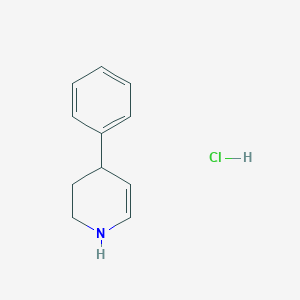

1,2,3,4-Tetrahydro-4-phenylpyridinium chloride is a chemical compound with the molecular formula C11H13N · HCl. It is a derivative of tetrahydropyridine and is known for its applications in various fields of scientific research, particularly in the study of neurological disorders. This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which is known for its neurotoxic effects .

Propiedades

Número CAS |

84473-59-6 |

|---|---|

Fórmula molecular |

C11H14ClN |

Peso molecular |

195.69 g/mol |

Nombre IUPAC |

4-phenyl-1,2,3,4-tetrahydropyridine;hydrochloride |

InChI |

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,8,11-12H,7,9H2;1H |

Clave InChI |

JBZWJMSEWXZHOS-UHFFFAOYSA-N |

SMILES canónico |

C1CNC=CC1C2=CC=CC=C2.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride can be achieved through several methods. One common synthetic route involves the reduction of N-methylpyridinium compounds using borohydride reagents . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1,2,3,4-Tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydropyridine form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydro-4-phenylpyridinium chloride has several applications in scientific research:

Neurological Research: It is used to study the mechanisms of neurodegenerative diseases, particularly Parkinson’s disease.

Pharmacology: The compound is used to investigate the effects of various drugs on the nervous system.

Biochemistry: It serves as a model compound to study enzyme interactions and metabolic pathways.

Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride involves its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is a potent neurotoxin . MPP+ interferes with mitochondrial function, leading to the production of free radicals and oxidative stress, ultimately causing neuronal cell death .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydro-4-phenylpyridinium chloride is similar to other tetrahydropyridine derivatives, such as:

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, responsible for its neurotoxic effects.

1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with similar properties. The uniqueness of this compound lies in its specific structure and the particular neurotoxic pathways it engages in, making it a valuable tool in neurological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.